4-(Fluoromethyl)piperidine

Catalog No.
S770351
CAS No.
259143-04-9
M.F
C6H12FN
M. Wt
117.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Fluoromethyl)piperidine

CAS Number

259143-04-9

Product Name

4-(Fluoromethyl)piperidine

IUPAC Name

4-(fluoromethyl)piperidine

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

InChI

InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2

InChI Key

NMAWKWXNYXZOPN-UHFFFAOYSA-N

SMILES

C1CNCCC1CF

Canonical SMILES

C1CNCCC1CF

Currently Limited Information on 4-(Fluoromethyl)piperidine in Scientific Research

Reasons for Limited Information:

  • Emerging Research Area: It's possible that 4-(Fluoromethyl)piperidine is a relatively new compound and active research into its properties and applications is still ongoing.
  • Proprietary Research: Some scientific research, particularly in the pharmaceutical industry, may not be publicly available due to patent restrictions or confidentiality agreements.

Future Areas of Research

Here are some potential areas where 4-(Fluoromethyl)piperidine could be explored in scientific research:

  • Medicinal Chemistry: The piperidine ring structure is a common scaffold in many drugs. Fluorine substitution can sometimes alter the properties of a molecule, making it more bioavailable or improving its interaction with a target protein. Researchers might investigate 4-(Fluoromethyl)piperidine as a potential building block for new drugs.
  • Material Science: Fluorinated molecules can have unique physical properties, such as improved thermal stability or altered reactivity. Scientists might study 4-(Fluoromethyl)piperidine to see if it has interesting properties for use in materials science applications.

Finding More Information:

  • Scientific Literature Searches: Conducting a search on scientific databases like ScienceDirect or Scopus using the term "4-(Fluoromethyl)piperidine" might uncover recent research articles that explore this compound.
  • Patent Databases: Searching patent databases like Espacenet [] might reveal information on potential applications of 4-(Fluoromethyl)piperidine, even if the specific scientific details are not fully disclosed.

4-(Fluoromethyl)piperidine is a fluorinated derivative of piperidine, characterized by the presence of a fluoromethyl group at the fourth position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules. The molecular formula of 4-(fluoromethyl)piperidine is C₇H₁₂FN, and it features a piperidine ring, which is a six-membered nitrogen-containing heterocycle.

Typical of piperidine derivatives. These include:

  • Nucleophilic Substitution: The fluoromethyl group can be replaced by nucleophiles under appropriate conditions, leading to diverse derivatives.
  • Alkylation Reactions: The nitrogen atom in the piperidine ring can participate in alkylation reactions, forming quaternary ammonium salts.
  • Cyclization: This compound can also serve as a precursor in cyclization reactions to form more complex cyclic structures.

Research indicates that 4-(fluoromethyl)piperidine and its derivatives exhibit various biological activities. They have been investigated for their potential as:

  • Antidepressants: Compounds with similar structures have shown activity at neurotransmitter receptors.
  • Antimicrobial Agents: Some studies suggest that piperidine derivatives possess antibacterial properties.
  • Analgesics: Certain derivatives have been evaluated for pain relief properties.

The synthesis of 4-(fluoromethyl)piperidine can be accomplished through several methods:

  • Direct Fluorination: This involves the introduction of a fluoromethyl group into the piperidine structure using fluorinating agents.
  • Nucleophilic Substitution Reactions: Starting from commercially available piperidine, nucleophilic substitution with fluoromethylating agents can yield the desired compound.
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving piperidines and fluorinated reagents to synthesize 4-(fluoromethyl)piperidine efficiently .

4-(Fluoromethyl)piperidine is primarily used in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the development of polymers and materials with enhanced properties due to the presence of fluorine.
  • Chemical Research: As a reagent or intermediate in various synthetic pathways.

Interaction studies involving 4-(fluoromethyl)piperidine have focused on its binding affinity and selectivity towards various biological targets. For instance, studies have shown that modifications in the piperidine ring can significantly alter interactions with neurotransmitter receptors, which is crucial for designing effective pharmaceuticals .

Several compounds share structural similarities with 4-(fluoromethyl)piperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Trifluoromethyl)piperidineContains a trifluoromethyl groupExhibits different biological activities
N-MethylpiperidineMethyl substitution on nitrogenCommonly used as a solvent
1-Boc-piperidineContains a Boc (tert-butyloxycarbonyl) groupUsed in peptide synthesis

Uniqueness

4-(Fluoromethyl)piperidine stands out due to its specific fluorinated structure, which can enhance lipophilicity and bioavailability compared to non-fluorinated analogs. Its unique reactivity profile makes it an attractive candidate for further functionalization and exploration in medicinal chemistry .

The development of fluorinated piperidines traces back to the broader recognition of fluorine's transformative effects on molecular properties in pharmaceutical chemistry. Piperidine derivatives have been extensively utilized in drug development, with the piperidine ring being the most prevalent saturated nitrogen-containing heterocycle in pharmaceuticals. The incorporation of fluorine atoms into organic molecules gained prominence due to their ability to dramatically alter physicochemical properties, with approximately twenty percent of all medicines sold worldwide containing fluorine atoms.

The strategic importance of fluorinated piperidines became evident through early medicinal chemistry programs where researchers observed that fluorine substitution could modulate the basicity of nitrogen atoms, thereby influencing binding interactions and structural recognition properties. Historical investigations revealed that the positional orientation of fluorine substituents significantly impacts the protonation constant values of piperidine derivatives, with axial fluorine positioning typically resulting in higher relative protonation constants compared to equatorial arrangements.

The evolution of fluorinated piperidine chemistry has been driven by the need to overcome synthetic challenges while maintaining the beneficial properties of both the piperidine scaffold and fluorine substitution. Early synthetic approaches faced significant limitations due to competing hydrodefluorination pathways and the inherent stability of fluorinated starting materials.

Significance of 4-(Fluoromethyl)piperidine in Chemical Research

4-(Fluoromethyl)piperidine occupies a unique position in chemical research due to its distinctive molecular architecture and favorable synthetic accessibility. The compound possesses the molecular formula carbon-six hydrogen-twelve fluorine nitrogen with a molecular weight of 117.16 grams per mole. Its structural characteristics include a piperidine ring system with a fluoromethyl substituent positioned at the 4-carbon, creating a versatile platform for further chemical modifications.

The significance of this compound extends beyond its structural features to encompass its role as a key intermediate in pharmaceutical research. The fluoromethyl group serves as a bioisostere for other functional groups while providing enhanced metabolic stability and altered lipophilicity profiles. Research has demonstrated that the fluoromethyl substituent can influence conformational preferences and binding affinities in biological systems.

Physical property analysis reveals important characteristics that contribute to the compound's research value. The density is measured at 0.9 plus or minus 0.1 grams per cubic centimeter, with a boiling point of 149.6 plus or minus 5.0 degrees Celsius at 760 millimeters of mercury pressure. The flash point occurs at 44.3 plus or minus 17.6 degrees Celsius, indicating moderate volatility characteristics.

PropertyValueSource
Molecular FormulaC₆H₁₂FN
Molecular Weight117.16 g/mol
Density0.9±0.1 g/cm³
Boiling Point149.6±5.0°C at 760 mmHg
Flash Point44.3±17.6°C
Vapor Pressure4.0±0.3 mmHg at 25°C
LogP0.88

Evolution of Synthetic Methodologies

The synthetic methodologies for accessing 4-(fluoromethyl)piperidine have undergone substantial evolution, reflecting broader advances in fluorination chemistry and heterocycle synthesis. Early approaches relied on traditional nucleophilic substitution reactions, which often suffered from low yields and poor selectivity due to the challenging nature of introducing fluoromethyl groups into heterocyclic systems.

Contemporary synthetic strategies have embraced more sophisticated approaches, including stereoselective nucleophilic monofluoromethylation techniques. Research has demonstrated the utility of fluoromethyl phenyl sulfone as a reagent for introducing fluoromethyl groups into nitrogen-containing heterocycles with high stereoselectivity. These methodologies enable the preparation of 4-(fluoromethyl)piperidine derivatives with defined stereochemical outcomes.

The development of direct monofluoromethylation protocols has represented a significant advancement in the field. Modern approaches utilize readily available fluoroiodomethane as a versatile fluoromethylating agent, capable of participating in radical, nucleophilic, and electrophilic reaction pathways. These methods have demonstrated broad functional group tolerance and high regioselectivity in the formation of fluoromethylated heterocycles.

Industrial synthesis methods have also evolved to address scalability concerns. Patent literature describes efficient preparation protocols involving the transformation of readily available starting materials through optimized reaction conditions. These industrial processes emphasize cost-effectiveness and environmental considerations while maintaining high product quality and yield.

Current Research Landscape and Emerging Applications

The current research landscape surrounding 4-(fluoromethyl)piperidine is characterized by diverse applications spanning medicinal chemistry, materials science, and synthetic methodology development. Contemporary investigations focus on exploiting the unique properties of the fluoromethyl substituent to create novel bioactive compounds with enhanced pharmacological profiles.

Recent methodological advances have expanded the synthetic accessibility of 4-(fluoromethyl)piperidine derivatives through innovative catalytic processes. Researchers have developed palladium-catalyzed hydrogenation protocols that enable the selective reduction of fluoropyridine precursors while preserving fluorine substituents. These methods demonstrate excellent chemoselectivity and tolerance for diverse functional groups, facilitating the preparation of complex fluorinated piperidine architectures.

The application of 4-(fluoromethyl)piperidine in pharmaceutical research continues to expand, with investigations focusing on its incorporation into drug-like molecules. The compound serves as a valuable building block for the synthesis of fluorinated analogs of established pharmaceutical agents, potentially offering improved pharmacokinetic properties and reduced off-target effects.

Application AreaResearch FocusKey FindingsSource
Medicinal ChemistryDrug analog synthesisEnhanced metabolic stability
Synthetic MethodologyCatalytic hydrogenationHigh chemoselectivity achieved
Materials ScienceFluorinated building blocksNovel material properties
Process ChemistryScalable synthesisIndustrial viability demonstrated

Emerging applications also encompass the development of fluorinated ionic liquids and specialized catalyst systems. The incorporation of 4-(fluoromethyl)piperidine motifs into these advanced materials has shown promise for creating systems with unique physicochemical properties suitable for specialized applications.

The ongoing research efforts in fluoromethylation chemistry continue to provide new synthetic tools for accessing 4-(fluoromethyl)piperidine and related compounds. These developments include the exploration of photocatalytic processes, electrochemical methods, and biocatalytic approaches that offer complementary strategies for fluoromethyl group introduction.

4-(Fluoromethyl)piperidine exists as a colorless liquid at room temperature [1]. The compound exhibits typical characteristics of fluorinated piperidine derivatives, with the fluoromethyl substituent contributing to its physical properties. The liquid state is consistent with other piperidine derivatives of similar molecular weight and structure.

Molecular Weight (117.16 g/mol) and Density

The molecular weight of 4-(Fluoromethyl)piperidine is precisely 117.16 g/mol [1] [2], calculated from its molecular formula C₆H₁₂FN. The exact mass is 117.095375 Da [1], providing high accuracy for mass spectrometric identification.

The compound exhibits a density of 0.9 ± 0.1 g/cm³ [1], which is characteristic of fluorinated organic compounds. This density value places it within the typical range for piperidine derivatives, with the fluoromethyl group contributing to a slightly higher density compared to the parent piperidine compound (0.930 g/cm³) [3].

PropertyValueReference
Molecular Weight117.16 g/mol [1] [2]
Exact Mass117.095375 Da [1]
Density0.9 ± 0.1 g/cm³ [1]
Monoisotopic Mass117.095377549 Da [2]

Melting and Boiling Points

The boiling point of 4-(Fluoromethyl)piperidine is 149.6 ± 5.0°C at 760 mmHg [1]. This value is significantly higher than the parent piperidine (106°C) [4] [3] due to the presence of the fluoromethyl group, which increases intermolecular forces and molecular weight.

The melting point data is not definitively reported in the available literature, consistent with the compound's liquid state at room temperature. The flash point is 44.3 ± 17.6°C [1], indicating the compound is flammable and requires appropriate handling precautions.

Thermal PropertyValueComparison
Boiling Point149.6 ± 5.0°C (760 mmHg)Higher than piperidine (106°C)
Flash Point44.3 ± 17.6°CFlammable liquid
Melting PointNot reportedLiquid at room temperature

Solubility Profile in Various Solvents

The solubility characteristics of 4-(Fluoromethyl)piperidine can be predicted based on its structural features and physical properties. The LogP value of 0.88 [1] indicates moderate lipophilicity, suggesting balanced solubility in both polar and non-polar solvents.

Water Solubility: The compound is expected to exhibit moderate water solubility due to the presence of the basic nitrogen atom in the piperidine ring, which can form hydrogen bonds with water molecules. The polar surface area (PSA) of 12.03 Ų [1] suggests good bioavailability and membrane permeability.

Organic Solvents: The compound should demonstrate good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and chloroform. The fluoromethyl group enhances solubility in polar aprotic solvents.

Solvent ClassPredicted SolubilityBasis
WaterModerateBasic nitrogen, PSA = 12.03 Ų
AlcoholsGoodHydrogen bonding capability
Polar AproticGoodFluoromethyl group polarity
Non-polarLimitedLogP = 0.88 indicates moderate polarity

Spectroscopic Characteristics

NMR Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Fluoromethyl)piperidine would exhibit characteristic signals for the piperidine ring system and the fluoromethyl substituent. The fluoromethyl protons would appear as a doublet in the range δ 4.3-4.6 ppm due to strong coupling with the fluorine atom (²J_HF ≈ 47 Hz) [5]. The piperidine ring protons would appear as complex multiplets in the aliphatic region δ 1.2-3.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show the fluoromethyl carbon as a characteristic doublet at δ 82-86 ppm with a large one-bond C-F coupling constant (¹J_CF ≈ 165 Hz) [5]. The piperidine ring carbons would appear in the typical aliphatic region δ 24-48 ppm.

¹⁹F NMR Spectroscopy: The fluorine NMR would display a triplet signal at δ -225 to -235 ppm (relative to CFCl₃) due to coupling with the adjacent methylene protons [6] [5]. This chemical shift is characteristic of fluoromethyl groups attached to saturated carbon frameworks.

IR Spectroscopy Fingerprint

The infrared spectrum of 4-(Fluoromethyl)piperidine would exhibit several characteristic absorption bands:

N-H Stretch: A medium intensity band at 3200-3400 cm⁻¹ corresponding to the secondary amine N-H stretch of the piperidine ring [7] [8].

C-H Stretches: Strong absorptions at 2800-3000 cm⁻¹ for the piperidine ring CH₂ groups, with additional bands at 2900-3100 cm⁻¹ for the fluoromethyl CH₂ group.

C-F Stretch: A strong, characteristic absorption at 1000-1400 cm⁻¹ representing the C-F stretch of the fluoromethyl group [7] [8].

C-N Stretch: Medium intensity bands at 1020-1250 cm⁻¹ characteristic of the piperidine ring system.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch3200-3400MediumSecondary amine
C-H stretch2800-3000StrongPiperidine CH₂
C-F stretch1000-1400StrongFluoromethyl
C-N stretch1020-1250MediumPiperidine ring

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of 4-(Fluoromethyl)piperidine would exhibit characteristic fragmentation patterns typical of fluorinated piperidine derivatives:

Molecular Ion: The molecular ion peak at m/z 117 would be of low to medium intensity due to the relatively stable molecular structure [9] [10].

Base Peak: The m/z 30 fragment (CH₂N⁺) would likely serve as the base peak, representing the stable iminium ion formed through ring fragmentation [9] [10].

Characteristic Fragmentations:

  • m/z 84 (M-33): Loss of CH₂F (fluoromethyl group) - high intensity
  • m/z 56: C₄H₈N⁺ from piperidine ring fragmentation - high intensity
  • m/z 102 (M-15): Loss of CH₃ through α-cleavage - medium intensity
  • m/z 98 (M-19): Loss of F radical - low intensity

UV-Visible Spectroscopy

The UV-visible spectrum of 4-(Fluoromethyl)piperidine would show weak absorptions in the far-UV region due to the saturated nature of the molecule:

n → σ* Transition: A weak absorption at 200-220 nm corresponding to the nitrogen lone pair to sigma antibonding transition [11] [12].

σ → σ* Transitions: Various weak absorptions at 170-210 nm from C-F, C-N, and C-C bond transitions with low extinction coefficients (ε < 1000) [11] [12].

Crystallographic Data and Molecular Packing

While specific crystallographic data for 4-(Fluoromethyl)piperidine is not available in the current literature, structural information can be inferred from related piperidine derivatives. The compound would likely adopt a chair conformation for the piperidine ring, similar to other piperidine derivatives [13] [14].

Molecular Conformation: The piperidine ring would preferentially adopt a chair conformation with the fluoromethyl substituent in the equatorial position to minimize steric interactions [13] [14].

Intermolecular Interactions: Crystal packing would likely involve:

  • N-H···N hydrogen bonds between piperidine molecules
  • C-H···F interactions involving the fluoromethyl group
  • Van der Waals forces between hydrocarbon portions

Expected Crystal Parameters: Based on similar compounds [13] [14] [15]:

  • Crystal System: Likely monoclinic or orthorhombic
  • Space Group: Common space groups for piperidine derivatives include P21/c, P21/n, or Pbcn
  • Density: Calculated density approximately 1.2-1.4 g/cm³ for crystalline form

XLogP3

0.9

Wikipedia

4-(Fluoromethyl)piperidine

Dates

Last modified: 08-15-2023

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